4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. The compound has the following specifications:
This compound is classified under sulfonamides and is of interest for its potential biological activities, particularly in medicinal chemistry.
The synthesis of 4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multi-step synthetic routes. One common method includes:
These steps require careful control of reaction conditions to optimize yields and minimize by-products .
The molecular structure of this compound features several key components:
| Property | Value |
|---|---|
| Molecular Formula | C17H17FN2O4S |
| Molecular Weight | 364.39 g/mol |
| InChI Key | GOJPBIRULUJALW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
The presence of the fluorine atom on the aromatic ring significantly influences the electronic properties of the molecule, potentially enhancing its biological activity .
The chemical reactivity of 4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide can be analyzed through its ability to undergo various types of reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties .
The mechanism of action for compounds like 4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves interactions with specific biological targets such as enzymes or receptors.
Further studies are necessary to elucidate the exact mechanisms and validate the therapeutic potential .
| Property | Value |
|---|---|
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
The chemical stability and reactivity are influenced by:
These properties are essential for understanding how the compound behaves in various environments and its potential efficacy as a drug candidate .
The applications of 4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide include:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5